2-(1-(4-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC15924764
Molecular Formula: C15H20BFO2
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BFO2 |
|---|---|
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | 2-[1-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H20BFO2/c1-13(2)14(3,4)19-16(18-13)15(9-10-15)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3 |
| Standard InChI Key | SNUFAYUYGOADPF-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a dioxaborolane core (B–O2C2 ring) bonded to a cyclopropane-annulated 4-fluorophenyl group. The boron atom adopts a trigonal planar geometry, with two oxygen atoms from the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring and one carbon from the cyclopropyl aromatic system. X-ray crystallography of analogous structures reveals bond lengths of 1.36–1.39 Å for B–O bonds and 1.56–1.58 Å for B–C bonds .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | C16H21BFO2 |
| Molecular weight | 296.15 g/mol |
| Boron coordination | Trigonal planar |
| Aromatic system | 4-Fluorophenyl |
| Ring strain | Cyclopropane (27.5 kcal/mol) |
Spectroscopic Characterization
1H NMR analysis (400 MHz, CDCl3) shows distinct signals:
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Aromatic protons: δ 7.01 (d, J = 8.7 Hz, 2H), 6.78 (d, J = 8.7 Hz, 2H)
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Cyclopropane protons: δ 1.12 (ddd, J = 8.2, 6.8, 3.6 Hz), 0.93 (ddd, J = 9.7, 5.3, 3.6 Hz)
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Methyl groups: δ 1.24 (s, 12H)
13C NMR (100 MHz) confirms the structure through signals at δ 157.7 (C-F), 135.3 (ipso-C), and 83.1 (dioxaborolane C-O). Mass spectrometry (DCI) exhibits a dominant [M+NH4]+ ion at m/z 296 .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a palladium-catalyzed borylation reaction:
Reaction Scheme
4-Fluorophenylcyclopropane + Bis(pinacolato)diboron → 2-(1-(4-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Solvent | THF |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 49% |
The reaction proceeds through oxidative addition of the C–H bond to palladium, followed by transmetallation with the diboron reagent. Steric effects from the cyclopropane ring necessitate elevated temperatures for complete conversion .
Purification and Stability
Chromatographic purification (silica gel, hexane/EtOAc 9:1) yields >95% purity. The compound exhibits good thermal stability (decomposition >150°C) but requires anhydrous storage due to boronic ester hydrolysis sensitivity .
Reactivity and Applications
Cross-Coupling Reactions
The compound serves as a versatile coupling partner in Suzuki-Miyaura reactions. Comparative studies show enhanced reactivity compared to non-fluorinated analogs:
Table 3: Coupling Efficiency with Aryl Bromides
| Substrate | Yield (%) | TOF (h⁻¹) |
|---|---|---|
| 4-Bromotoluene | 92 | 450 |
| 2-Bromopyridine | 85 | 380 |
| 1-Bromonaphthalene | 78 | 320 |
The electron-withdrawing fluorine atom activates the boronic ester toward transmetallation, while the cyclopropane ring imposes steric control over regioselectivity .
Research Findings and Comparative Analysis
Experimental Validation
Kinetic studies of hydrolysis:
Half-life in pH 7.4 buffer: 48 hours (vs. 12 hours for pinacol boronic esters), demonstrating superior stability .
Computational Modeling
DFT calculations (B3LYP/6-31G*) reveal:
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LUMO energy: -1.8 eV (favors oxidative addition)
-
Boron charge: +0.32 e (enhances electrophilicity)
-
Cyclopropane ring strain: 27.5 kcal/mol (promotes transmetallation)
These electronic features explain the compound's exceptional reactivity in cross-couplings .
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